Afatinib is an orally administered, irreversible ErbB family blocker. It acts as a tyrosine kinase inhibitor, targeting epidermal growth factor receptors (EGFR), HER2, and ErbB4. This makes it valuable for treating cancers with these receptor mutations, especially non-small cell lung cancer (NSCLC). [, , , , , , , , , ]
Afatinib's structure consists of a quinazoline core with various substitutions, including a 3-chloro-4-fluoroanilino group at position 4, a (S)-tetrahydrofuran-3-yloxy group at position 7, and a butenamide side chain at position 6. The specific substitutions contribute to its binding affinity and selectivity for ErbB family receptors. [, , , , , , , , , ]
While specific data on physical properties isn't detailed in the provided abstracts, they suggest Afatinib exists as a solid at room temperature, based on its formulation into solid pharmaceutical dosage forms. [] Its chemical structure suggests it's lipophilic, which contributes to its oral bioavailability.
Afatinib's primary application is as an anticancer drug, particularly for treating EGFR mutation-positive non-small cell lung cancer (NSCLC). Its irreversible binding makes it effective against cancers with specific EGFR mutations that confer resistance to other tyrosine kinase inhibitors. [, , , , , , , , , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2